

An In-depth Technical Guide to Behenamide (CAS 3061-75-4)

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Compound of Interest

Compound Name: Behenamide

Cat. No.: B136405

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Behenamide (docosanamide), with the CAS number 3061-75-4, is a saturated long-chain fatty acid amide derived from behenic acid.^[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical methods. Primarily utilized in the polymer industry as a slip and anti-blocking agent, **behenamide** also exhibits noteworthy biological activities, including angiogenic properties and potential interactions with the endocannabinoid system. This document consolidates available quantitative data, outlines detailed experimental protocols for its synthesis and analysis, and proposes a logical workflow for investigating its biological mechanisms.

Chemical and Physical Properties

Behenamide is a white to off-white waxy solid at room temperature.^{[1][2]} It is characterized by its long 22-carbon chain, which imparts significant hydrophobicity, making it insoluble in water but soluble in various organic solvents.^{[1][2]}

Table 1: Physical and Chemical Properties of **Behenamide**

Property	Value	Source(s)
CAS Number	3061-75-4	[1][2]
Molecular Formula	C22H45NO	[1][2][3]
Molecular Weight	339.60 g/mol	[2][3]
Appearance	White to off-white waxy solid/powder/pellets	[1][2][4]
Melting Point	110-113 °C	[3][5]
Boiling Point (Predicted)	471.1 ± 13.0 °C at 760 mmHg	[3][5]
Density	~0.87 g/cm ³ at 25°C	[2]
Solubility in Water	Insoluble	[1][2]
Solubility in Organic Solvents	Soluble in ethanol, chloroform, toluene, isopropanol, methanol, methyl ethyl ketone	[1][2][4]
Flash Point	~320 °C	[6][7]
Purity (Typical Commercial Grades)	>75.0% to >98% (by GC)	[1][8][9]

Synthesis

The primary industrial synthesis of **behenamide** involves the direct amidation of behenic acid (docosanoic acid) with ammonia.[10] This reaction typically requires high temperatures to drive the dehydration and form the amide bond.

Experimental Protocol: Synthesis of Behenamide

Objective: To synthesize **behenamide** from behenic acid and ammonia.

Materials:

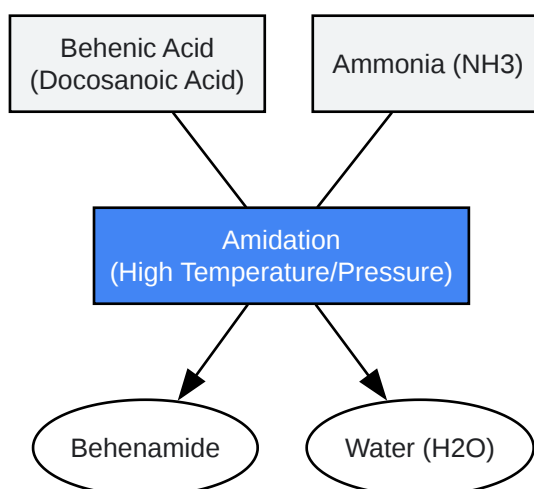
- Behenic acid (docosanoic acid)

- Anhydrous ammonia gas
- Nitrogen gas
- Catalyst (optional, e.g., a Lewis acid)
- High-pressure reaction vessel equipped with a stirrer, gas inlet, and condenser

Procedure:

- Charge the reaction vessel with behenic acid.
- Purge the vessel with nitrogen gas to remove air and moisture.
- Heat the vessel to melt the behenic acid (melting point of behenic acid is $\sim 80^{\circ}\text{C}$).
- Once molten, begin stirring and introduce anhydrous ammonia gas into the reactor.
- Increase the temperature to $180\text{--}220^{\circ}\text{C}$. The reaction is typically carried out under pressure.
- Maintain the reaction conditions for several hours. The reaction progress can be monitored by measuring the acid value of the reaction mixture.
- After the reaction is complete, cool the reactor and vent the excess ammonia.
- The crude **behenamide** can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield a white, waxy solid.

Diagram 1: Synthesis of **Behenamide**



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A simplified schematic of the amidation reaction for **behenamide** synthesis.

Industrial Applications

The primary application of **behenamide** is in the plastics industry as a slip agent and anti-blocking agent, particularly for polyethylene and polypropylene films.^{[11][12]} It migrates to the polymer surface, reducing the coefficient of friction and preventing adhesion between film layers.^[11]

Table 2: Coefficient of Friction (COF) Data for Polymer Films

Polymer	Additive	Additive Concentration	Coefficient of Friction (COF)	Source(s)
Polypropylene	Behenamide	Not specified	~0.15 - 0.35	^[4]
LLDPE	Behenamide	1080 ppm	~0.48	

Biological Activity and Potential Applications

While its industrial applications are well-established, **behenamide** also possesses biological activities that are of interest to researchers and drug development professionals.

Angiogenic Properties

Behenamide has been identified as a fatty acid amide with angiogenic properties.[13][14] An early study by Wakamatsu et al. (1990) reported that related fatty acid amides induced angiogenesis in a chorioallantoic membrane (CAM) assay.[1] However, this study noted a low specificity of the chemical structure for this activity and did not provide quantitative data specifically for **behenamide**. [1] The mechanism behind this angiogenic activity remains largely unknown, and it has been reported that it does not promote the proliferation of endothelial cells or induce inflammatory effects.[1][13][14]

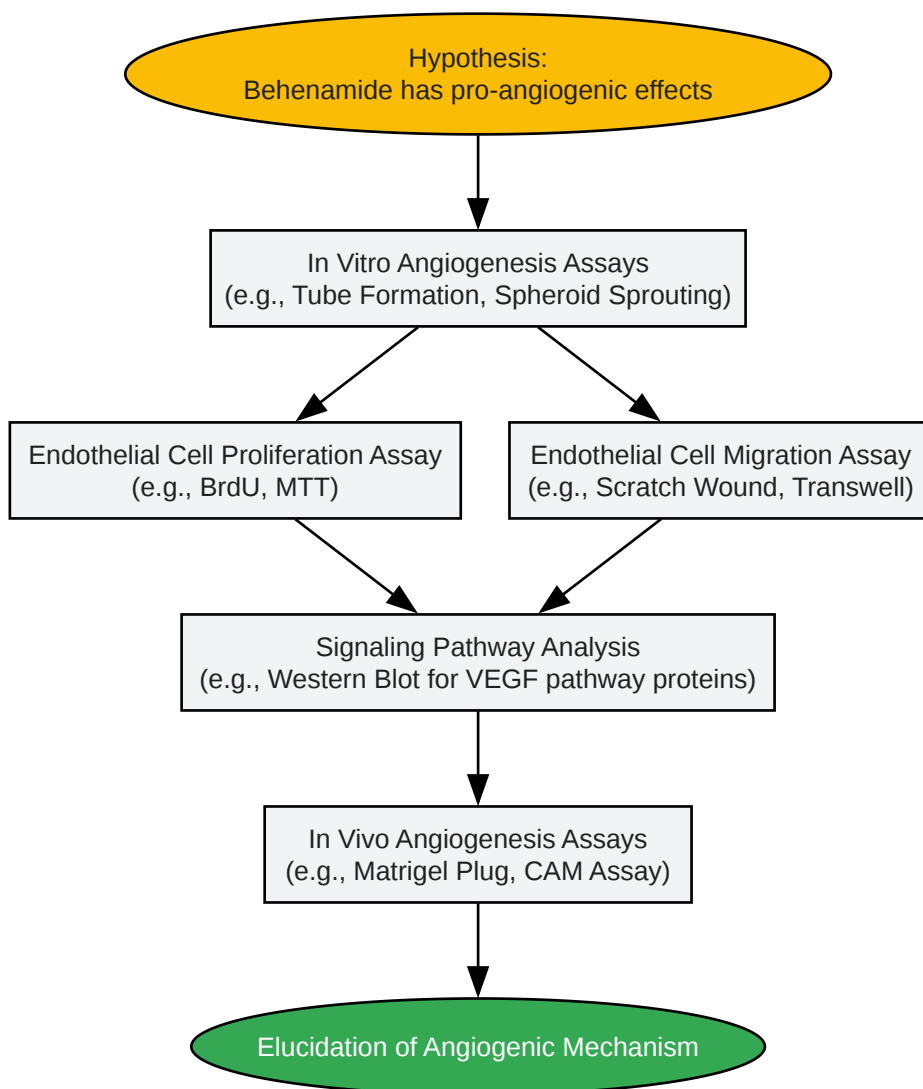
Interaction with Fatty Acid Amide Hydrolase (FAAH)

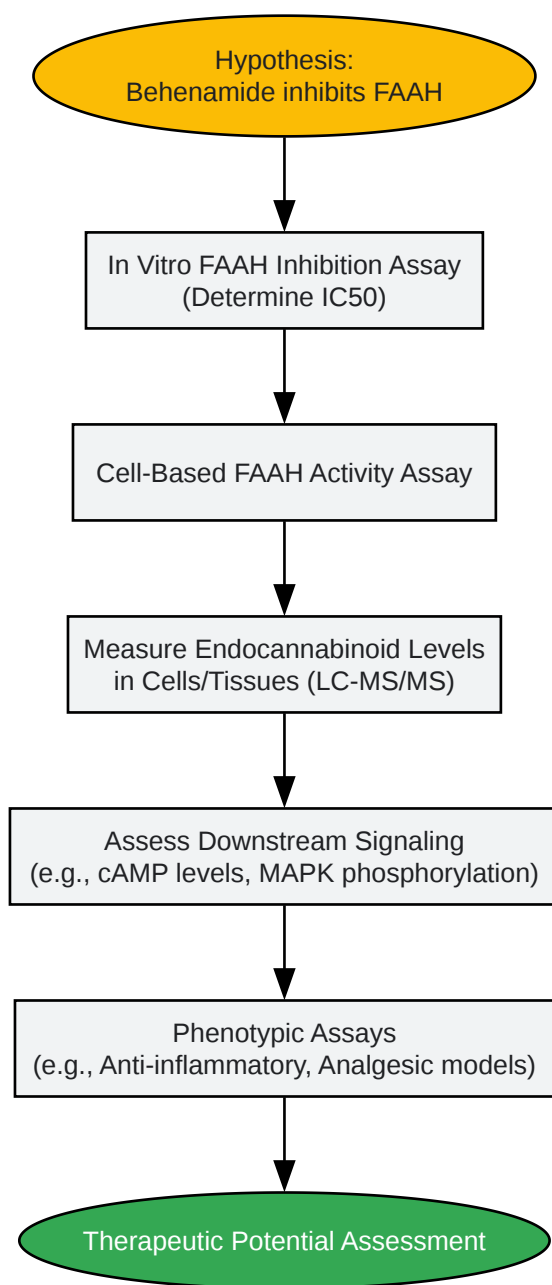
Behenamide belongs to the class of fatty acid amides, which are known to be substrates and inhibitors of Fatty Acid Amide Hydrolase (FAAH).[10] FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide.[15] Inhibition of FAAH can potentiate endocannabinoid signaling, which has therapeutic potential for pain, anxiety, and inflammation.[15] While **behenamide**'s direct interaction and inhibitory potency (e.g., IC50) against FAAH have not been extensively reported in the literature, its structural similarity to known FAAH substrates suggests it is a candidate for investigation.

Proposed Experimental Workflows for Biological Investigation

Given the limited detailed information on the specific biological mechanisms of **behenamide**, the following workflows are proposed for its investigation.

Diagram 2: Proposed Workflow for Investigating Angiogenic Mechanism





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